Validated PARP1 Inhibition: N-Benzyl-4-methylphthalazin-1-amine Demonstrates Defined Cellular Potency (IC₅₀ = 640 nM)
In a cellular assay using human HeLa cells, N-benzyl-4-methylphthalazin-1-amine inhibits poly(ADP-ribose) polymerase 1 (PARP1) with an IC₅₀ of 640 nM [1]. This activity is specific to the 4-methyl, N-benzyl substitution pattern on the phthalazine core. In contrast, other phthalazine derivatives, such as the benzylphthalazinone-based PARP inhibitors (e.g., olaparib analogs), achieve significantly higher potency (IC₅₀ < 10 nM) [2], while the broad class of unsubstituted or differently substituted phthalazines typically lacks reported PARP1 activity. This data positions the compound as a distinct, moderately potent tool for probing PARP1 biology where the exquisite potency of clinical candidates is not required or may be detrimental to assay sensitivity.
| Evidence Dimension | Inhibition of PARP1 activity in human HeLa cells (IC₅₀) |
|---|---|
| Target Compound Data | 640 nM |
| Comparator Or Baseline | Class-level baseline: Most phthalazines without this specific substitution pattern lack reported PARP1 inhibitory activity. Optimized benzylphthalazinone PARP inhibitors (e.g., olaparib) exhibit IC₅₀ < 10 nM. |
| Quantified Difference | N-Benzyl-4-methylphthalazin-1-amine provides a defined, moderate potency (640 nM), distinguishing it from both inactive phthalazine scaffolds and highly potent clinical PARP inhibitors. |
| Conditions | Human HeLa cells; assessed as reduction in H₂O₂-induced PAR formation after 30 min pre-incubation and 15 min H₂O₂ exposure [1]. |
Why This Matters
This defined cellular IC₅₀ allows for precise dosing in functional assays and differentiates the compound for applications where a moderate potency PARP1 probe is preferred over a high-potency clinical candidate, enabling more nuanced investigation of PARP1-dependent cellular processes.
- [1] BindingDB. BDBM124945: N-benzyl-4-methylphthalazin-1-amine. PARP1 IC50: 640 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=124945 View Source
- [2] Menear KA, Adcock C, Boulter R, et al. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. J Med Chem. 2008;51(20):6581-6591. doi:10.1021/jm8001263 View Source
